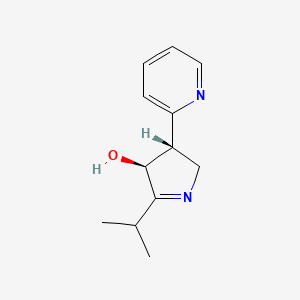
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol is a chiral compound with a unique structure that includes a pyridine ring and a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and suitable chiral auxiliaries.
Formation of the Dihydropyrrole Ring: This step involves the cyclization of intermediates to form the dihydropyrrole ring. Common reagents used in this step include strong bases and catalysts.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through alkylation reactions, often using alkyl halides and appropriate bases.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4S) configuration. This can be achieved through chromatographic techniques or the use of chiral resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, while the dihydropyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol: shares similarities with other pyridine-containing compounds and dihydropyrrole derivatives.
Pyridine Derivatives: Compounds like 2-pyridylmethanol and 2-pyridylamine have similar structural features and reactivity.
Dihydropyrrole Derivatives: Compounds such as 3,4-dihydro-2H-pyrrole and its substituted analogs exhibit similar chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both pyridine and dihydropyrrole rings
Eigenschaften
CAS-Nummer |
918968-76-0 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(3S,4S)-5-propan-2-yl-3-pyridin-2-yl-3,4-dihydro-2H-pyrrol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-8(2)11-12(15)9(7-14-11)10-5-3-4-6-13-10/h3-6,8-9,12,15H,7H2,1-2H3/t9-,12-/m0/s1 |
InChI-Schlüssel |
MMYTUVNMFHFEBB-CABZTGNLSA-N |
Isomerische SMILES |
CC(C)C1=NC[C@H]([C@@H]1O)C2=CC=CC=N2 |
Kanonische SMILES |
CC(C)C1=NCC(C1O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
![3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B14198568.png)
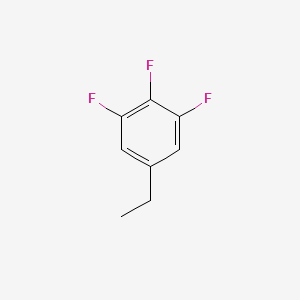
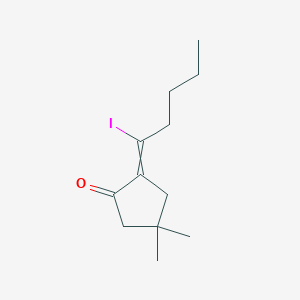
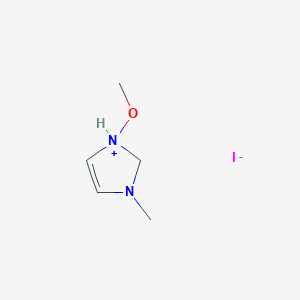
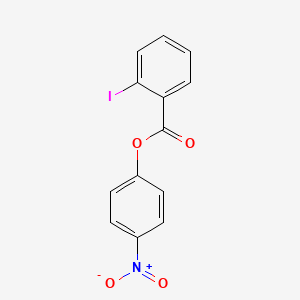
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
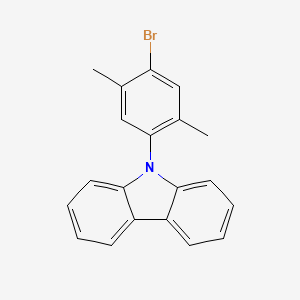
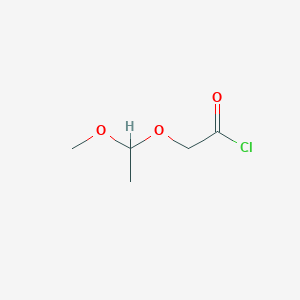
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
